2-((Pyrimidin-2-ylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one
Description
The compound 2-((Pyrimidin-2-ylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted at position 2 with a (pyrimidin-2-ylthio)methyl group and at position 3 with an o-tolyl (2-methylphenyl) group.
Properties
IUPAC Name |
3-(2-methylphenyl)-2-(pyrimidin-2-ylsulfanylmethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-14-7-2-5-10-17(14)24-18(13-26-20-21-11-6-12-22-20)23-16-9-4-3-8-15(16)19(24)25/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXDIJVVDSNNBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CSC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360086 | |
| Record name | 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-[(2-pyrimidinylthio)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61554-83-4 | |
| Record name | 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-[(2-pyrimidinylthio)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyrimidin-2-ylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pyrimidinylthio Group: The pyrimidinylthio group can be introduced via nucleophilic substitution reactions, where a pyrimidinylthiol reacts with a suitable electrophilic intermediate.
Attachment of the o-Tolyl Group: The o-tolyl group can be attached through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-((Pyrimidin-2-ylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazolinone core or the substituent groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated intermediates, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that 2-((Pyrimidin-2-ylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one exhibits considerable biological activity, particularly in the following areas:
-
Anticancer Properties :
- Molecular docking studies suggest that this compound can act as an ATP non-competitive inhibitor against certain kinases, which is crucial for its anticancer effects. Its ability to modulate kinase activity positions it as a potential therapeutic agent in cancer treatment.
-
Antimicrobial Activity :
- Similar compounds within the quinazolinone family have demonstrated antimicrobial properties. This suggests that this compound may also exhibit such activities, warranting further investigation.
- Enzyme Inhibition :
Synthesis and Mechanisms
The synthesis of this compound involves multiple steps, typically starting from readily available precursors through nucleophilic substitution reactions and cyclization processes. Understanding its synthesis is crucial for developing analogs with enhanced biological activity.
Case Studies and Research Findings
Several studies have documented the applications of quinazolinones in drug discovery:
- Anticancer Drug Development : A study focused on synthesizing novel quinazolinone derivatives demonstrated their effectiveness as anticancer agents through various in vitro assays. The structure–activity relationship (SAR) analysis provided insights into how modifications could enhance potency against specific cancer types .
- Enzyme Inhibitors : Research has explored the use of quinazolinones as inhibitors for enzymes implicated in various diseases. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy .
Mechanism of Action
The mechanism of action of 2-((Pyrimidin-2-ylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Quinazolin-4(3H)-one derivatives exhibit diverse biological activities depending on substituents at positions 2 and 3. Below is a comparative analysis of key analogues:
Key Observations:
- Electron-Withdrawing vs. Lipophilic Groups : The target compound’s pyrimidin-2-ylthio group introduces electron-deficient aromaticity, which may enhance interactions with enzymes (e.g., carbonic anhydrase II) compared to aliphatic or benzylthio substituents. However, aliphatic thioethers in showed stronger hCA II inhibition (KI: 6.4–14.2 nM) than aromatic thioethers (KI: 66.5–173.4 nM) .
- In , the o-tolyl group contributed to high affinity for GHS-R1a receptors in pancreatic imaging .
Anticancer Properties
Quinazolinones with heteroaromatic substituents (e.g., pyridyl, phenoxy) demonstrated broad-spectrum anticancer activity. For example, compound z5 () showed IC50 values <10 μM against A549 (lung), PC-3 (prostate), HepG2 (liver), and K562 (leukemia) cell lines. The target compound’s pyrimidinylthio group may similarly interact with kinase domains or DNA repair pathways, though empirical data are needed .
Enzyme Inhibition
The thioether linkage in S-substituted quinazolinones () significantly impacts enzyme affinity. Aliphatic thioethers exhibited 10-fold higher hCA II inhibition than benzylthio analogues. The pyrimidinylthio group in the target compound may offer intermediate activity due to its mixed electronic and steric properties .
Antioxidant Activity
2-Pentylquinazolin-4(3H)-one derivatives () scavenged free radicals with IC50 values comparable to ascorbic acid.
Pharmacokinetic Considerations
- Lipophilicity : The o-tolyl group enhances membrane permeability compared to polar substituents (e.g., sulfonamides in ).
Biological Activity
2-((Pyrimidin-2-ylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one is a compound that belongs to the quinazolinone family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and potential as a therapeutic agent.
Chemical Structure
The compound features a quinazolinone core with a pyrimidinylthio and o-tolyl substituent, which may enhance its interaction with biological targets. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The evaluation of this compound has shown promising results in inhibiting cell proliferation.
Cytotoxicity Studies
In vitro cytotoxicity assays using the MTT method have been conducted on several cancer cell lines, including MCF-7 (breast cancer), A2780 (ovarian carcinoma), and PC-3 (prostate cancer). The IC50 values of this compound were compared to established chemotherapy agents.
| Cell Line | IC50 (µM) | Control Agent | Control IC50 (µM) |
|---|---|---|---|
| MCF-7 | 3.79 | Lapatinib | 5.9 |
| A2780 | 0.20 | Lapatinib | 12.11 |
| PC-3 | 10.0 | Imatinib | 0.131 |
These results indicate that the compound exhibits a higher efficacy than some conventional treatments, particularly against ovarian cancer cells.
The mechanism underlying the anticancer activity of this compound is believed to involve inhibition of multiple tyrosine kinases, which play critical roles in cell signaling pathways related to growth and survival. Specifically, it has shown potent inhibitory activity against:
- Cyclin-dependent kinase 2 (CDK2)
- Human epidermal growth factor receptor 2 (HER2)
- Epidermal growth factor receptor (EGFR)
Molecular docking studies suggest that the compound acts as a non-competitive inhibitor for CDK2 and a competitive inhibitor for EGFR, indicating its potential as a targeted therapy for cancers driven by these pathways .
Additional Biological Activities
Beyond anticancer properties, quinazolinone derivatives have been explored for other biological activities:
- Antimicrobial Activity : Some studies suggest that derivatives possess antibacterial and antifungal properties.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activities, although further research is needed to elucidate these effects.
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of quinazolinones in clinical settings:
- Study on MCF-7 Cells : A study demonstrated that various quinazolinone derivatives, including our compound of interest, significantly inhibited the proliferation of MCF-7 cells in a dose-dependent manner .
- Comparison with Other Compounds : In comparative studies against other known inhibitors, such as lapatinib and erlotinib, the compound showed comparable or superior activity against specific cancer types .
Q & A
Q. What are the common synthetic routes for preparing 2-((Pyrimidin-2-ylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one, and what reaction conditions are critical for optimizing yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with a quinazolin-4(3H)-one core. Key steps include:
- Thioether formation : Reacting 2-bromomethylquinazolin-4(3H)-one derivatives with pyrimidin-2-thiol under basic conditions (e.g., pyridine or DMF) .
- Substituent introduction : The o-tolyl group is introduced via nucleophilic substitution or Ullmann-type coupling. Microwave-assisted synthesis can enhance efficiency and reduce reaction times .
- Oxidation : For derivatives requiring sulfoxide/sulfone groups, hydrogen peroxide (H₂O₂) is used under controlled conditions .
- Critical factors : Solvent choice (e.g., ethanol for recrystallization), temperature control (reflux conditions), and catalysts (e.g., ZnCl₂ for thioglycolic acid reactions) significantly impact yield and purity. Reaction progress is monitored via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. Aromatic proton signals in the o-tolyl group appear as distinct doublets (~δ 6.8–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., C₂₀H₁₆N₄OS₂ for the target compound) .
- Infrared Spectroscopy (IR) : Identifies functional groups like C=O (1680–1700 cm⁻¹) and C-S (600–700 cm⁻¹) .
- X-ray Crystallography : Resolves 3D conformation, particularly for chiral centers or steric effects from the o-tolyl group .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
Advanced Research Questions
Q. How can computational chemistry tools predict the interaction of this compound with biological targets such as PI3K enzymes or inflammatory mediators?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models binding affinities to PI3K (e.g., PDB ID 3K1). The pyrimidin-2-ylthio group may form hydrogen bonds with catalytic lysine residues (K802 in PI3Kγ) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Key interactions include π-π stacking between the quinazolinone core and hydrophobic pockets .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronic properties (Hammett σ values) with anti-inflammatory IC₅₀ values. The o-tolyl group’s electron-donating methyl enhances membrane permeability .
Q. What strategies are employed to resolve contradictions in reported biological activities of quinazolin-4(3H)-one derivatives, such as varying anti-inflammatory efficacy across structural analogs?
- Methodological Answer :
- Comparative SAR Studies : Systematically modify substituents (e.g., replacing pyrimidin-2-ylthio with oxadiazole) and measure activity. For example, 2-(oxadiazolylthiomethyl) derivatives show 16.3–36.3% edema inhibition vs. 10–25% for pyridinyl analogs .
- Dose-Response Analysis : Test compounds at multiple concentrations (e.g., 10–100 µM) to identify non-linear effects. Contradictions may arise from off-target interactions at higher doses .
- Meta-Analysis : Pool data from studies using standardized assays (e.g., carrageenan-induced paw edema). Adjust for variables like solvent (DMSO vs. saline) and animal models (rats vs. mice) .
Q. How does the introduction of substituents like pyrimidin-2-ylthio or o-tolyl groups influence the pharmacokinetic properties and target selectivity of quinazolin-4(3H)-one derivatives?
- Methodological Answer :
- Lipophilicity : The pyrimidin-2-ylthio group increases logP by ~1.5 units, enhancing blood-brain barrier penetration. This is quantified via shake-flask experiments .
- Metabolic Stability : Microsomal assays (human liver microsomes) show the o-tolyl group reduces CYP450-mediated oxidation, extending half-life (t₁/₂ > 2 hours) .
- Target Selectivity : Pyrimidin-2-ylthio derivatives exhibit >50-fold selectivity for PI3Kδ over PI3Kα due to steric complementarity with the δ isoform’s hydrophobic cleft .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
